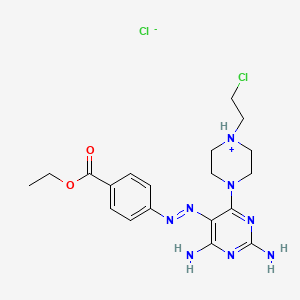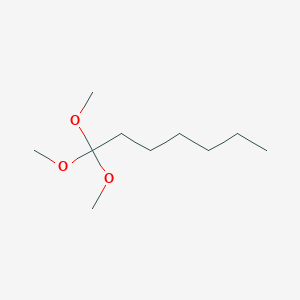
1,1,1-Trimethoxyheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trimethoxyheptane is an organic compound with the molecular formula C10H22O3. It is a clear, colorless liquid that is not soluble in water but can mix with various organic solvents. This compound is primarily used in organic synthesis and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxyheptane can be synthesized through the reaction of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which further reacts with methanol to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction. The process is optimized to maximize yield and minimize by-products. The final product is purified through distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trimethoxyheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid and methanol.
Reduction: It can be reduced to form heptanol and methanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed:
Oxidation: Heptanoic acid and methanol.
Reduction: Heptanol and methanol.
Substitution: Various substituted heptanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trimethoxyheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential use in drug synthesis and as a solvent in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 1,1,1-Trimethoxyheptane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of heptanoic acid and methanol. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of heptanol and methanol. The pathways involved include the formation of intermediates such as hemiacetals and the subsequent transformation into the final products.
Comparaison Avec Des Composés Similaires
1,1,1-Trimethoxyethane: Similar in structure but with a shorter carbon chain.
1,1,1-Trimethoxypropane: Another similar compound with a different carbon chain length.
1,1,1-Trimethoxybutane: Similar in structure but with a four-carbon chain.
Uniqueness: 1,1,1-Trimethoxyheptane is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like 1,1,1-Trimethoxyethane or 1,1,1-Trimethoxypropane results in different solubility and reactivity characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C10H22O3 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1,1,1-trimethoxyheptane |
InChI |
InChI=1S/C10H22O3/c1-5-6-7-8-9-10(11-2,12-3)13-4/h5-9H2,1-4H3 |
Clé InChI |
YJDAVGXDCPUQCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
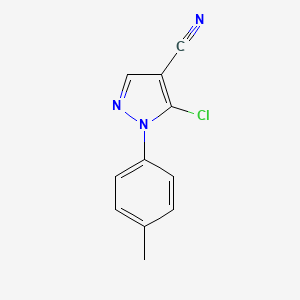

![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
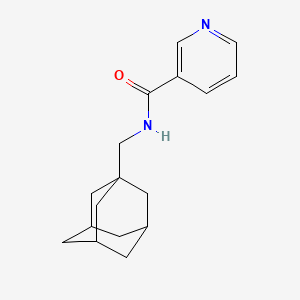
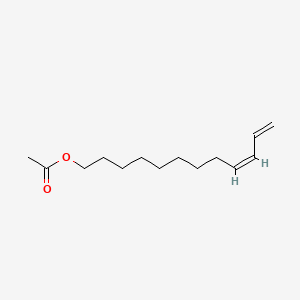
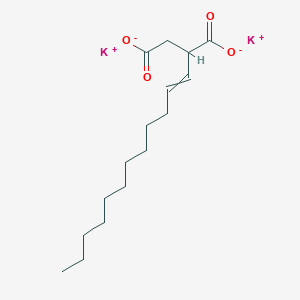



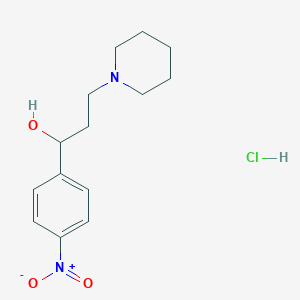
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
